REACTION_CXSMILES
|
C(O[Al])(CC)C.CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH2:20]([C:22](=[CH:25][CH2:26][CH:27]1[CH2:31][CH:30]=[C:29]([CH3:32])[C:28]1([CH3:34])[CH3:33])[CH:23]=[O:24])[CH3:21]>>[CH2:20]([C:22](=[CH:25][CH2:26][CH:27]1[CH2:31][CH:30]=[C:29]([CH3:32])[C:28]1([CH3:33])[CH3:34])[CH2:23][OH:24])[CH3:21] |f:1.2.3.4,^3:2|
|
Name
|
sec-butoxyaluminum
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)O[Al]
|
Name
|
aluminum isopropylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
|
Name
|
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)=CCC1C(C(=CC1)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)=CCC1C(C(=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[Al])(CC)C.CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH2:20]([C:22](=[CH:25][CH2:26][CH:27]1[CH2:31][CH:30]=[C:29]([CH3:32])[C:28]1([CH3:34])[CH3:33])[CH:23]=[O:24])[CH3:21]>>[CH2:20]([C:22](=[CH:25][CH2:26][CH:27]1[CH2:31][CH:30]=[C:29]([CH3:32])[C:28]1([CH3:33])[CH3:34])[CH2:23][OH:24])[CH3:21] |f:1.2.3.4,^3:2|
|
Name
|
sec-butoxyaluminum
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)O[Al]
|
Name
|
aluminum isopropylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
|
Name
|
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)=CCC1C(C(=CC1)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)=CCC1C(C(=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |